methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate
Description
Historical Context and Development
The synthesis of indeno-oxazole derivatives traces back to early investigations into heterocyclic annulation reactions. A pivotal advancement emerged from the work of Poos and Mohrbacher (1966), who demonstrated the cyclization of amino alcohols with cyanogen bromide to form 2-amino-3a,8b-dihydro-4H-indeno[2,1-d]oxazole derivatives. This method laid the groundwork for functionalizing the indeno-oxazole core. The introduction of methoxy and ester groups, as seen in methyl 6,7-dimethoxy-4H-indeno[2,1-d]oxazole-3-carboxylate, likely arose from efforts to enhance electronic properties and solubility for pharmacological applications.
The compound’s development parallels innovations in 1,3-dipolar cycloadditions, where diazocarbonyl precursors enable the construction of azole rings. For instance, Deng’s cascade electrocyclization-Michael addition protocol for pyrano-pyrazolones illustrates the broader synthetic strategies that inform indeno-oxazole chemistry. These methods emphasize the role of electron-rich intermediates in forming fused heterocycles.
Classification Within Oxazole Derivatives
Methyl 6,7-dimethoxy-4H-indeno[2,1-d]oxazole-3-carboxylate belongs to the fused bicyclic oxazole subclass, characterized by:
| Feature | Description |
|---|---|
| Core Structure | Indene fused with 1,2-oxazole at positions 2 and 1 |
| Substituents | - 6,7-Dimethoxy groups on indene - Methyl ester at position 3 of oxazole |
| Molecular Formula | C₁₄H₁₃NO₅ |
| Molecular Weight | 275.26 g/mol |
This classification distinguishes it from simpler oxazoles (e.g., isoxazoles) and polycyclic analogs like pyrano-pyrazoles. The methoxy groups donate electron density, altering reactivity at the oxazole’s nitrogen and oxygen centers, while the ester group provides a handle for further derivatization.
Academic Significance in Heterocyclic Chemistry
The compound’s academic value lies in its utility for studying:
- Ring Strain Effects : The fused indene-oxazole system imposes angular strain, influencing reaction pathways such as electrocyclic rearrangements.
- Electronic Modulation : Methoxy groups at C6 and C7 enhance aromatic π-electron density, potentially stabilizing charge-transfer complexes.
- Stereoelectronic Interactions : The ester group at C3 creates a conjugated system with the oxazole’s heteroatoms, affecting dipole moments and intermolecular interactions.
These properties make it a model substrate for investigating annulation reactions and supramolecular assembly.
Research Relevance in Current Scientific Literature
Recent studies emphasize the compound’s role in:
- Medicinal Chemistry : Analogous indeno-oxazoles exhibit anorexigenic activity, suggesting potential CNS applications.
- Materials Science : Methoxy-substituted heterocycles are explored for organic semiconductors due to their electron-donating capacity.
- Catalysis : The oxazole nitrogen may coordinate transition metals, enabling catalytic cycles in cross-coupling reactions.
Ongoing research leverages its scaffold to develop kinase inhibitors and antimicrobial agents, underscoring its versatility.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-17-10-5-7-4-9-12(14(16)19-3)15-20-13(9)8(7)6-11(10)18-2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGKVVARYHZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2ON=C3C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz–Fritsch cyclization can be employed, where strong acids and elevated temperatures are used to form the indeno-oxazole core . Alternatively, milder conditions using silyl triflate and a sterically encumbered pyridine base can also be utilized for acetal activation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often incorporated to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indeno-oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the indeno-oxazole ring.
Scientific Research Applications
Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be employed in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Indeno-isoxazole (anti-HIV agent): Isoxazole’s oxygen and nitrogen atoms may facilitate hydrogen bonding with biological targets, as seen in compound 4g’s anti-HIV activity . Indeno-pyrazole: The pyrazole ring’s dual nitrogen atoms could improve solubility but may alter receptor binding compared to oxazole analogs .
Substituent Effects :
- The 6,7-dimethoxy motif is conserved across all analogs, suggesting a role in modulating lipophilicity and membrane permeability.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound may enhance cell permeability compared to the carboxylic acid in the pyrazole analog .
Biological Activity Trends: Indeno-isoxazole derivatives with 3-aryl substituents (e.g., 4g) demonstrate selective anti-HIV activity, highlighting the importance of both the heterocycle and substituent positioning . Isoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) are historically significant but lack explicit activity data in the provided evidence .
Research Findings and Implications
- Anti-HIV Potential: The indeno-isoxazole analog’s activity against HIV-IIIB (IC₅₀: 9.05 µM) suggests that the target compound’s oxazole core, if modified with similar substituents, could yield comparable or improved efficacy .
- Synthetic Flexibility: The indeno-oxazole scaffold allows for diversification at the 3-position (ester group) and 6,7-positions (methoxy groups), enabling structure-activity relationship (SAR) studies to optimize pharmacological profiles.
- Comparative Stability: Oxazole-containing compounds generally exhibit greater metabolic stability than isoquinoline derivatives due to reduced susceptibility to oxidative degradation .
Biological Activity
Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate (CAS Number: 2109968-97-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H13NO5
- Molecular Weight : 273.26 g/mol
- Chemical Structure : The compound features a fused indeno-oxazole ring system with methoxy substituents that may influence its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor properties. Specifically, derivatives of indeno[1,2-c]pyrazole have shown significant cytotoxic effects against various cancer cell lines:
- Case Study : A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cells. The introduction of halogen substituents enhanced their activity significantly, suggesting a potential for developing new antitumor agents based on this structural framework .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been explored. For instance, derivatives with indeno structures have been evaluated for their ability to inhibit inflammatory pathways:
- Research Findings : Compounds with similar structural motifs were found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests that this compound could potentially exhibit anti-inflammatory properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Methoxy Substituents : The presence of methoxy groups at positions 6 and 7 enhances lipophilicity and may improve receptor binding affinity.
- Indeno Ring System : The fused ring structure contributes to the overall stability and reactivity of the compound. Modifications to this core can lead to variations in biological activity.
Comparative Biological Activity Table
Q & A
Basic: What are the optimal synthetic routes for methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and esterification. A common approach is refluxing precursors (e.g., substituted indenones and oxazole derivatives) with sodium acetate in acetic acid to promote condensation . Critical parameters include:
- Reaction Time and Temperature: Prolonged reflux (3–5 hours) ensures complete cyclization but risks decomposition.
- Catalyst Stoichiometry: Sodium acetate acts as a base to deprotonate intermediates, enhancing reaction efficiency.
- Purification: Recrystallization from DMF/acetic acid mixtures improves purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy groups at C6/C7) and ester functionality. DEPT-135 distinguishes CH/CH2/CH3 groups .
- HPLC: Validates purity (>95%) using reverse-phase columns with UV detection .
- X-ray Crystallography: Resolves 3D structure; SHELXL refines atomic coordinates and thermal parameters. ORTEP-3 generates publication-quality diagrams .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for antimycobacterial derivatives?
Methodological Answer:
- Electronic/Steric Analysis: Use DFT calculations to assess electron-withdrawing/donating effects of substituents (e.g., chloro vs. methoxy groups) .
- Crystallographic Validation: Compare bioactive conformations (from X-ray structures) with docking poses in Mycobacterium tuberculosis targets (e.g., InhA) .
- Bioassay Reproducibility: Standardize MIC testing protocols to minimize variability in activity data .
Advanced: What strategies improve synthetic yield without compromising purity in large-scale preparations?
Methodological Answer:
- Stepwise Optimization: Screen solvents (e.g., ethanol vs. DMF) for solubility and reaction kinetics.
- Catalyst Alternatives: Replace sodium acetate with milder bases (e.g., K2CO3) to reduce side reactions .
- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, reducing reaction time and improving scalability .
Basic: What in vitro models are used to evaluate the compound’s antimycobacterial activity?
Methodological Answer:
- MIC Assays: Test against Mycobacterium tuberculosis H37Rv and drug-resistant strains (e.g., INHR-MTB) in Middlebrook 7H9 broth .
- Cytotoxicity Screening: Use mammalian cell lines (e.g., Vero cells) to assess selectivity indices (IC50/MIC ratio) .
Advanced: How can computational tools guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to optimize logP (lipophilicity) and aqueous solubility.
- Metabolic Stability: Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce hepatic clearance .
- Molecular Dynamics Simulations: Predict binding free energies and residence times in target enzymes .
Basic: What crystallization conditions are optimal for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Slow evaporation from DMF/ethyl acetate mixtures yields single crystals.
- Temperature Control: Crystallize at 4°C to minimize disorder.
- Data Collection: Use synchrotron radiation for high-resolution data (<1.0 Å). Refine with OLEX2/SHELXL, checking for twinning with Rmerge < 5% .
Advanced: How can molecular docking predictions be experimentally validated for target engagement?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KD) between the compound and purified enzyme (e.g., mycobacterial enoyl reductase).
- Surface Plasmon Resonance (SPR): Measure real-time association/dissociation kinetics .
- Mutagenesis Studies: Introduce point mutations (e.g., Ser94Ala in InhA) to disrupt predicted binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
